N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17N5O4S and its molecular weight is 435.46. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and research findings.
Chemical Structure and Synthesis
The compound contains a benzo[d][1,3]dioxole moiety linked to a thioacetamide and a triazolopyridazine structure. Its synthesis typically involves multi-step reactions that may include the formation of the benzo[d][1,3]dioxole ring and subsequent coupling with the triazolo[4,3-b]pyridazine derivative.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : The triazolo[4,3-b]pyridazine structure could interact with receptors implicated in neurological or cancerous processes.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds related to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), indicating potent antiproliferative effects while exhibiting low toxicity towards normal cells (IC50 > 150 µM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 2.38 |
Compound B | HCT116 | 1.54 |
Compound C | MCF7 | 4.52 |
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial properties. A study reported that derivatives containing the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds was noted to enhance their antimicrobial efficacy .
Neuroprotective Effects
Preliminary investigations suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways. However, further studies are required to elucidate these mechanisms clearly.
Case Study 1: Anticancer Efficacy
A recent case study evaluated the anticancer efficacy of a related compound in a murine model. The study found that treatment with the compound led to a significant reduction in tumor size compared to controls and was associated with increased apoptosis in tumor tissues as evidenced by annexin V-FITC assays .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of derivatives similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth at concentrations as low as 25 μg/mL .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-28-15-5-2-13(3-6-15)16-7-9-19-23-24-21(26(19)25-16)31-11-20(27)22-14-4-8-17-18(10-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBVBUXRLIADAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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